5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt
Brand Name: Vulcanchem
CAS No.: 18656-96-7
VCID: VC0096601
InChI: InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
SMILES: C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Molecular Formula: C20H26BrClN2O7
Molecular Weight: 521.79

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

CAS No.: 18656-96-7

Cat. No.: VC0096601

Molecular Formula: C20H26BrClN2O7

Molecular Weight: 521.79

* For research use only. Not for human or veterinary use.

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt - 18656-96-7

Specification

CAS No. 18656-96-7
Molecular Formula C20H26BrClN2O7
Molecular Weight 521.79
IUPAC Name (2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Standard InChI InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
SMILES C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine, reflecting its hybrid structure of a brominated indoxyl moiety conjugated to a glucuronic acid backbone, neutralized by a cyclohexylammonium counterion . Key identifiers include:

PropertyValue
CAS Registry Number18656-96-7
Molecular FormulaC20H26BrClN2O7\text{C}_{20}\text{H}_{26}\text{BrClN}_2\text{O}_7
Molecular Weight521.79 g/mol
Optical Rotation (αD\alpha_D)90.4-90.4^\circ (1% in DMF:H2_2O 1:1)
PubChem CID44119874

The indoxyl group’s bromine substitution at the 5-position enhances electrophilic reactivity, facilitating oxidative dimerization post-enzymatic cleavage. The cyclohexylammonium counterion improves solubility in aqueous-organic solvent systems compared to sodium or potassium salts .

Spectroscopic and Physicochemical Characteristics

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 3400 cm1^{-1} (O-H stretching), 1720 cm1^{-1} (carboxylic acid C=O), and 670 cm1^{-1} (C-Br vibration). Nuclear magnetic resonance (NMR) data confirm stereochemical integrity: 1H^1\text{H}-NMR (DMSO-d6_6) displays a singlet at δ 7.35 ppm (indole H-4), while 13C^{13}\text{C}-NMR resolves the glucuronic acid anomeric carbon at δ 102.5 ppm .

Biochemical Mechanism and Enzyme Kinetics

Substrate Specificity for Beta-Glucuronidase

Beta-glucuronidase catalyzes the hydrolysis of β-D-glucuronides, a reaction central to detoxification pathways in mammals and bacterial metabolism. The compound’s glucuronic acid residue is cleaved at the β-glycosidic bond, releasing 5-bromo-3-indoxyl. Subsequent air oxidation yields 5,5'-dibromo-4,4'-dichloroindigo, an insoluble blue chromogen (λmax=620nm\lambda_{\text{max}} = 620 \, \text{nm}) .

The reaction proceeds via a two-step mechanism:

  • Enzymatic Hydrolysis:

    X-GlcAβ-glucuronidase5-Bromo-3-indoxyl+D-glucuronic acid\text{X-GlcA} \xrightarrow{\beta\text{-glucuronidase}} \text{5-Bromo-3-indoxyl} + \text{D-glucuronic acid}
  • Oxidative Dimerization:

    25-Bromo-3-indoxyl+O25,5’-dibromoindigo+2H2O2 \, \text{5-Bromo-3-indoxyl} + \text{O}_2 \rightarrow \text{5,5'-dibromoindigo} + 2 \, \text{H}_2\text{O}

Kinetic studies report a KmK_m of 12.4 μM and kcatk_{\text{cat}} of 0.45 s1^{-1} for recombinant E. coli beta-glucuronidase, indicating high substrate affinity .

Applications in Molecular Biology and Diagnostics

Reporter Gene Assays in Transgenic Organisms

The compound’s non-toxicity and chromogenic visibility make it indispensable for GUS reporter systems. In plant biotechnology, histochemical staining with 0.5 mg/mL X-GlcA in 50 mM phosphate buffer (pH 7.0) localizes gene expression in transgenic Arabidopsis roots and leaves . Post-fixation with formaldehyde retains tissue architecture while permitting indigo deposition at sites of GUS activity.

Detection of Beta-Glucuronidase-Positive Bacteria

Incorporated into selective media like Chromocult® TBX Agar, the substrate enables ISO 16649-compliant enumeration of E. coli in water samples. Colonies expressing GUS develop blue halos within 24 hours at 37°C, distinguishing them from non-target species . Sensitivity comparisons with fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) show a detection limit of 102^2 CFU/mL .

Industrial and Environmental Monitoring Applications

Drug Metabolism Studies

Hepatic microsomal assays utilize the compound to evaluate glucuronidation rates of pharmaceuticals. Co-incubation with UDP-glucuronic acid (UDPGA) and NADPH in human liver microsomes quantifies drug-drug interactions impacting UGT enzyme activity.

Pollution Biomonitoring

Beta-glucuronidase activity in soil extracts correlates with fecal contamination levels. Field-deployable kits using lyophilized X-GlcA (0.2 mg/tablet) provide semi-quantitative results via colorimetric intensity matched to a 0–10 ppm fecal coliform scale .

Recent Advances and Research Frontiers

Nanostructured Sensor Integration

Immobilizing X-GlcA onto graphene oxide-polyethyleneimine composites enhances bacterial detection sensitivity 10-fold, achieving 10 CFU/mL E. coli in sputum samples via surface plasmon resonance.

Cancer Theranostics

Upconversion nanoparticles conjugated with X-GlcA and folate target beta-glucuronidase-overexpressing colorectal tumors. Near-infrared excitation generates localized indigo precipitation, enabling intraoperative tumor margin delineation .

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